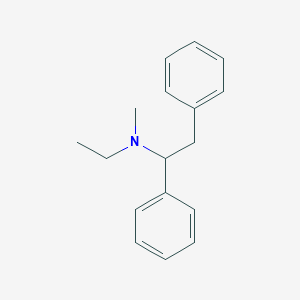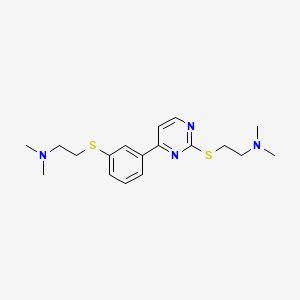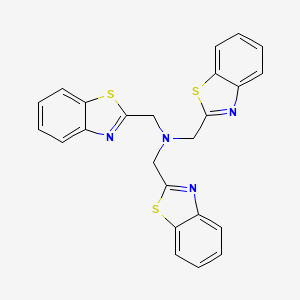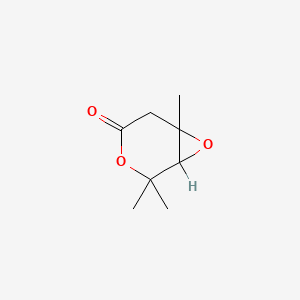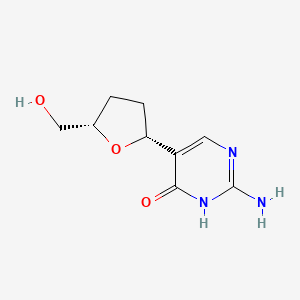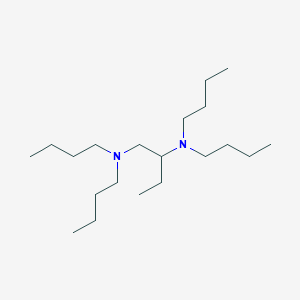
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405553, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It is known for its ability to introduce chlorine atoms into organic molecules, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves the treatment of succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination of the succinimide.
Industrial Production Methods: In industrial settings, the production of N-Chlorosuccinimide involves large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through crystallization and filtration processes to obtain high-purity N-Chlorosuccinimide.
Chemical Reactions Analysis
Types of Reactions: N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions where it facilitates the transfer of oxygen atoms to other molecules.
Substitution: It is commonly used in electrophilic substitution reactions where it introduces chlorine atoms into aromatic compounds.
Addition: N-Chlorosuccinimide can participate in addition reactions with alkenes and alkynes, leading to the formation of chlorinated products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include trifluoromethanesulfonic acid and boron trifluoride-water complex. The reactions are typically carried out at room temperature.
Substitution Reactions: Reagents such as silver carbonate or nickel(II) chloride are used as catalysts. The reactions are conducted under mild conditions to ensure selective chlorination.
Addition Reactions: N-Chlorosuccinimide is used in the presence of catalysts like palladium or copper to facilitate the addition of chlorine atoms to unsaturated compounds.
Major Products: The major products formed from these reactions include chlorinated aromatic compounds, chlorinated alkenes, and chlorinated alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
N-Chlorosuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the chlorination of various substrates. It is also employed in the synthesis of complex organic molecules.
Biology: N-Chlorosuccinimide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It plays a crucial role in the development of new drugs.
Industry: N-Chlorosuccinimide is used in the production of agrochemicals, dyes, and other industrial chemicals. It is also employed in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism of action of N-Chlorosuccinimide involves the generation of electrophilic chlorine species. These species can react with nucleophilic sites on organic molecules, leading to the formation of chlorinated products. The molecular targets of N-Chlorosuccinimide include aromatic rings, alkenes, and alkynes. The pathways involved in its reactions include electrophilic substitution, addition, and oxidation mechanisms.
Comparison with Similar Compounds
N-Chlorosuccinimide is often compared with other chlorinating agents such as:
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, it is used for bromination reactions. N-Chlorosuccinimide is preferred for chlorination due to its higher selectivity.
Chlorine Gas: While chlorine gas is a direct source of chlorine, N-Chlorosuccinimide offers more controlled and selective chlorination.
Sodium Hypochlorite: Commonly used as a bleaching agent, sodium hypochlorite is less selective compared to N-Chlorosuccinimide in organic synthesis.
N-Chlorosuccinimide stands out due to its high selectivity and efficiency in introducing chlorine atoms into organic molecules, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
7702-76-3 |
|---|---|
Molecular Formula |
C20H44N2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine |
InChI |
InChI=1S/C20H44N2/c1-6-11-15-21(16-12-7-2)19-20(10-5)22(17-13-8-3)18-14-9-4/h20H,6-19H2,1-5H3 |
InChI Key |
QTRQUZKXZCGXTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CC)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


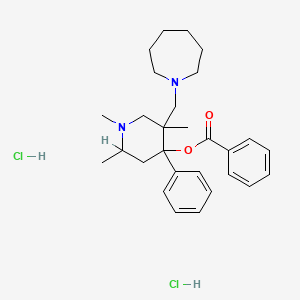
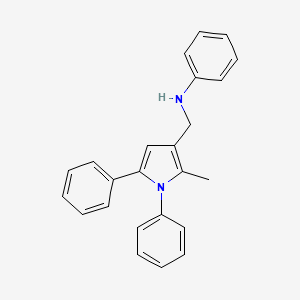
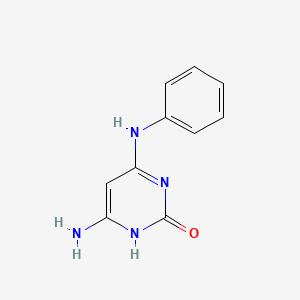
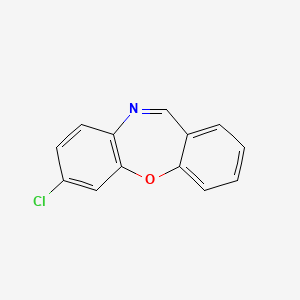
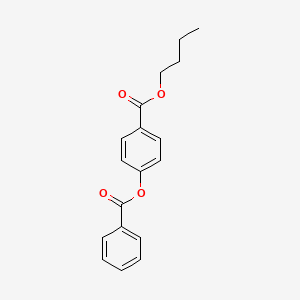
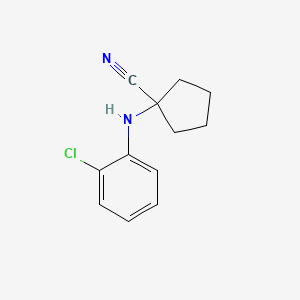
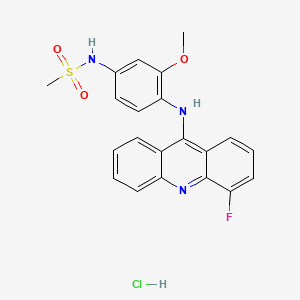
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
